molecular formula C15H19N3O2 B11157182 N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide

N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B11157182
M. Wt: 273.33 g/mol
InChI Key: XNKPNGCYBHIKOB-UHFFFAOYSA-N
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Description

Quinazolinone-based acetamides are explored for diverse applications, including antimicrobial, antitubercular, and enzyme inhibitory properties . This article compares the structural, synthetic, and functional characteristics of N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide with similar compounds.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-(3-methylbutyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C15H19N3O2/c1-11(2)7-8-16-14(19)9-18-10-17-13-6-4-3-5-12(13)15(18)20/h3-6,10-11H,7-9H2,1-2H3,(H,16,19)

InChI Key

XNKPNGCYBHIKOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide typically involves the reaction of quinazolinone derivatives with isopentylamine. The process can be summarized as follows:

    Starting Materials: Quinazolinone derivatives and isopentylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.

    Automated Purification: Industrial purification methods include automated chromatography systems and crystallization units.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.

    Substitution: The isopentyl side chain can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified side chains or oxidation states, which can exhibit different biological activities.

Scientific Research Applications

Pharmacological Applications

  • Vasopressin Receptor Antagonism :
    N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has been identified as a potential antagonist at vasopressin receptors, particularly V(1b) receptors. Compounds with similar structures have demonstrated low nanomolar affinity for these receptors, suggesting that this compound may exhibit significant receptor binding properties .
  • Anticancer Activity :
    The compound and its derivatives have shown promising anti-proliferative effects against various cancer cell lines, including HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer). In studies, certain derivatives exhibited IC50 values below 50 μM, indicating potent cytotoxicity . For example, modifications to the compound's structure have been linked to enhanced activity against specific cancer types, highlighting the importance of structure-activity relationships in drug design .
  • Neuroprotective Potential :
    Research into quinazoline derivatives suggests potential applications in treating neurodegenerative diseases. Compounds with similar scaffolds have been investigated for their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration and depression . This opens avenues for developing multi-target-directed ligands aimed at treating complex conditions involving both neurodegeneration and mood disorders.

Case Studies

  • Vasopressin V(1b) Antagonists : A series of studies have documented the efficacy of quinazoline derivatives as antagonists at vasopressin receptors. In vitro assays demonstrated low nanomolar affinity, positioning these compounds as potential therapeutic agents for disorders related to vasopressin dysregulation .
  • Antitumor Activity : In a study evaluating various quinazoline derivatives, several compounds exhibited significant cytotoxic effects against multiple cancer cell lines. The findings indicated that structural modifications could enhance anti-proliferative activity while maintaining low toxicity to normal cells .
  • Neuroprotective Studies : Investigations into the inhibitory effects on monoamine oxidase enzymes revealed that certain derivatives of quinazolines could potentially serve as effective treatments for neurodegenerative diseases by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide Isopentyl (CH2CH(CH2CH3)2) C15H19N3O2 273.33 Hypothetical; branched alkyl -
N-cyclopentyl-2-(4-oxoquinazolin-3-yl)acetamide Cyclopentyl C15H17N3O2 271.31 Cyclic alkyl
N-(4-chloro-3-(trifluoromethyl)phenyl)-... 4-Cl-3-CF3Ph C17H11ClF3N3O2 381.74 Electron-withdrawing groups
2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide Phenyl, 6-Cl, 2-Me C17H14ClN3O2 343.77 Aromatic + halogen substituent
BQC9 (antimicrobial lead) Complex aryl-thiazolidinone - - Hybrid quinazoline-thiazolidinone

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3) in N-(4-chloro-3-(trifluoromethyl)phenyl)-... could enhance binding to hydrophobic enzyme pockets .
  • Hybrid Scaffolds: BQC9 combines quinazoline with thiazolidinone, demonstrating synergistic antimicrobial effects .

Table 3: Pharmacological Profiles

Compound Biological Activity Potency (MIC/IC50) Mechanism Reference
2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide Antitubercular IC50 = 1.2 µM InhA enzyme inhibition
BQC7 and BQC9 Antimicrobial (S. aureus, B. subtilis) MIC = 3 µg/mL Disruption of cell membrane
N-(4-chloro-3-(trifluoromethyl)phenyl)-... Not reported - Hypothesized kinase inhibition

Critical Analysis :

  • Antitubercular Activity : Chloro and methyl substituents in 2-(6-chloro-2-methyl-...) enhance InhA binding, critical for Mycobacterium tuberculosis growth .
  • Antimicrobial Potency: BQC7/BQC9’s thiazolidinone moiety likely disrupts bacterial membrane integrity, a mechanism distinct from enzyme inhibition .
  • Unreported Activities : The isopentyl derivative’s activity remains speculative but may leverage lipophilicity for CNS or intracellular targets.

Biological Activity

N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the quinazolinone family, which is known for its diverse pharmacological properties. The structure consists of a quinazolinone core with an acetamide functional group and an isopentyl substituent. This configuration is crucial for its biological interactions.

The biological activity of this compound primarily involves inhibition of specific kinases and receptors. Quinazolinone derivatives have been reported to act as small molecule inhibitors, targeting various cancer cell lines by interfering with cellular proliferation pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several tumor cell lines, including A2780 (ovarian cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) cells.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineIC50 (μM)
A278037.59
MDA-MB-23170–90
HepG222.76

These values suggest that the compound has a lower toxicity profile towards normal cells while effectively inhibiting tumor growth, making it a promising candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural modifications. Variations in the substituents on the quinazolinone ring significantly affect its potency and selectivity against different cancer types. For instance, modifications at specific positions on the quinazoline scaffold have shown to enhance or diminish biological activity.

Case Study: Comparative Analysis of Quinazolinone Derivatives

A study comparing various quinazolinone derivatives revealed that compounds with longer alkyl chains or specific functional groups exhibited improved cytotoxicity against cancer cells. For example, derivatives with phenoxyacetic acid substituents demonstrated stronger anti-proliferative activity compared to others lacking such modifications .

Other Biological Activities

Beyond anticancer properties, this compound has also been investigated for its potential as an antibacterial agent. Preliminary studies indicate that certain derivatives within this class possess significant antibacterial activity against resistant strains, highlighting their versatility as therapeutic agents .

Q & A

Basic: What are the established synthetic routes for N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide, and how are intermediates validated?

The synthesis typically involves constructing the quinazolinone core followed by functionalization. A common approach includes:

  • Step 1 : Cyclocondensation of anthranilic acid derivatives with isopentylamine to form the quinazolin-4(3H)-one scaffold.
  • Step 2 : Introduction of the acetamide group via nucleophilic substitution or coupling reactions, such as using chloroacetamide derivatives under reflux conditions in anhydrous solvents like DMF .
  • Validation : Intermediates are characterized using 1H^1H-NMR (to confirm hydrogen environments), 13C^{13}C-NMR (to verify carbon frameworks), and mass spectrometry (for molecular weight confirmation). Purity is assessed via HPLC or TLC .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies protons in the isopentyl chain (δ 0.8–1.6 ppm for methyl groups) and quinazolinone aromatic protons (δ 7.0–8.5 ppm). 13C^{13}C-NMR resolves carbonyl carbons (δ 160–180 ppm) and acetamide linkages .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretches (1650–1750 cm1^{-1}) for the quinazolinone and acetamide groups, and N-H stretches (3200–3400 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the quinazolinone backbone .

Advanced: How can reaction conditions be optimized to improve yield in the coupling step of the acetamide moiety?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity. Anhydrous conditions prevent hydrolysis of reactive intermediates .
  • Catalysis : Use of coupling agents like HATU or EDCI improves efficiency in amide bond formation, reducing side products.
  • Temperature Control : Maintaining 60–80°C balances reaction rate and minimizes thermal decomposition.
  • Monitoring : Real-time TLC or in-situ IR tracks reaction progress. Yield improvements from 50% to >80% have been reported with these optimizations .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets (e.g., kinases or receptors)?

  • Molecular Docking : Tools like AutoDock Vina model interactions between the quinazolinone core and target active sites. The acetamide group’s hydrogen-bonding potential is critical for binding .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time, identifying key residues (e.g., aspartic acid or lysine) involved in binding .
  • QSAR Models : Correlate structural features (e.g., substituent electronegativity or steric bulk) with activity data from SAR studies to guide design .

Advanced: How can contradictory data between in vitro and in vivo anti-inflammatory activity be resolved?

  • Pharmacokinetic Profiling : Evaluate bioavailability using LogP calculations (optimal range: 2–5 for oral absorption) and metabolic stability assays (e.g., liver microsome studies). Poor in vivo activity may stem from rapid clearance .
  • Metabolite Identification : LC-MS/MS identifies active metabolites that may contribute to efficacy. For example, oxidation of the isopentyl chain could alter activity .
  • Dose Optimization : Adjust dosing regimens in animal models to match in vitro IC50_{50} values, accounting for plasma protein binding and tissue distribution .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity. For example, quinazolinones often inhibit EGFR or VEGFR isoforms .
  • Structural Modifications : Introduce bulkier substituents (e.g., tert-butyl groups) to the acetamide chain to sterically hinder non-target kinases .
  • Cellular Assays : Validate specificity in cell lines overexpressing the target kinase versus wild-type controls .

Advanced: How do substituents on the quinazolinone core influence pharmacological activity?

  • Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents at the 2-position enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites (e.g., increased IC50_{50} against COX-2) .
  • Hydrophobic Substituents : Isopentyl chains improve membrane permeability, as evidenced by Caco-2 cell permeability assays .
  • Steric Effects : Bulky groups at the 6-position reduce off-target binding but may lower solubility, requiring formulation adjustments .

Advanced: What analytical methods resolve enantiomeric impurities in chiral derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to separate enantiomers. Retention times correlate with configuration .
  • Circular Dichroism (CD) : Detects optical activity peaks specific to each enantiomer (e.g., positive/negative Cotton effects).
  • X-ray Crystallography : Resolves absolute configuration via crystal structure analysis, critical for patenting chiral analogs .

Advanced: How can reaction scalability challenges be addressed for multi-gram synthesis?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition during exothermic steps (e.g., cyclocondensation) .
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd on carbon) for reuse in coupling reactions, lowering costs.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors critical quality attributes (CQAs) in real time .

Advanced: What mechanistic insights explain the compound’s activity in oxidative stress models?

  • ROS Scavenging Assays : Use DCFH-DA probes in cell-based models to quantify reactive oxygen species (ROS) inhibition. The quinazolinone core’s conjugated system may donate electrons to neutralize radicals .
  • Nrf2 Pathway Activation : Western blotting for Nrf2 and downstream antioxidants (e.g., HO-1) links activity to antioxidant response element (ARE) signaling .
  • Mitochondrial Membrane Potential : JC-1 staining evaluates protection against oxidative damage, correlating with improved mitochondrial integrity .

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